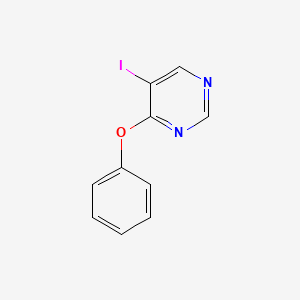

5-Iodo-4-phenoxypyrimidine

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C10H7IN2O |

|---|---|

Molecular Weight |

298.08 g/mol |

IUPAC Name |

5-iodo-4-phenoxypyrimidine |

InChI |

InChI=1S/C10H7IN2O/c11-9-6-12-7-13-10(9)14-8-4-2-1-3-5-8/h1-7H |

InChI Key |

AKLSSVRKWUQVOT-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)OC2=NC=NC=C2I |

Origin of Product |

United States |

Reactivity and Transformative Chemistry of 5 Iodo 4 Phenoxypyrimidine

Reactivity of the Aryl Iodide Moiety

The carbon-iodine bond in 5-iodo-4-phenoxypyrimidine is a key functional group that dictates much of its chemical behavior. Aryl iodides are particularly reactive in a variety of transformations, serving as excellent precursors for the formation of new carbon-carbon and carbon-heteroatom bonds. cymitquimica.com

Cross-coupling reactions are a class of reactions in organic chemistry that involve the joining of two different chemical species with the aid of a metal catalyst. This compound, due to its aryl iodide group, readily participates in several types of these reactions. cymitquimica.com The reactivity of the C-I bond generally follows the order I > OTf > Br > Cl, making iodo-substituted compounds highly effective substrates. libretexts.org

The Suzuki-Miyaura coupling is a palladium-catalyzed cross-coupling reaction between an organoboron compound and an organohalide. libretexts.org This reaction is widely used to create carbon-carbon bonds, for instance, to synthesize biaryl compounds. libretexts.org this compound can be coupled with various arylboronic acids to produce 5-aryl-4-phenoxypyrimidine derivatives.

The general mechanism for the Suzuki-Miyaura coupling involves three main steps: oxidative addition of the aryl iodide to a palladium(0) complex, transmetalation with the organoboron reagent, and reductive elimination to yield the final product and regenerate the palladium(0) catalyst. libretexts.org

Table 1: Example of Suzuki-Miyaura Coupling with a 5-Iodopyrimidine (B189635) Derivative

| Reactant 1 | Reactant 2 | Catalyst | Base | Solvent | Product | Yield | Reference |

| 5-Iodo-2'-deoxyuridine | Arylboronic acid | Pd(OAc)₂ | Et₃N | CH₃CN/H₂O | 5-Aryl-2'-deoxyuridine | Good | researchgate.net |

This table illustrates a typical Suzuki-Miyaura coupling involving a related 5-iodopyrimidine nucleoside, demonstrating the general applicability of this reaction to this class of compounds.

Research has shown that post-transcriptional modification of RNA containing 5-iodouridine (B31010) can be achieved via Suzuki-Miyaura coupling, highlighting the reaction's utility under mild, biologically compatible conditions. nih.govnih.gov These reactions are often performed at 37°C and a pH of 8.5, using a palladium acetate (B1210297) catalyst with a 2-aminopyrimidine-4,6-diol (ADHP) ligand. nih.gov

The Heck reaction is another palladium-catalyzed carbon-carbon bond-forming reaction, in this case between an unsaturated halide (or triflate) and an alkene. mdpi.comlibretexts.org this compound can undergo Heck coupling with various alkenes to introduce new alkenyl substituents at the 5-position of the pyrimidine (B1678525) ring.

The catalytic cycle of the Heck reaction typically involves the oxidative addition of the aryl iodide to a palladium(0) species, followed by migratory insertion of the alkene into the palladium-carbon bond, and subsequent β-hydride elimination to release the product and regenerate the catalyst. libretexts.org

Table 2: Heck Coupling of 5-Iodouridine with Butyl Acrylate

| Reactant 1 | Reactant 2 | Catalyst | Base | Solvent | Temperature | Yield | Reference |

| 5-Iodouridine | Butyl Acrylate | Pd(OAc)₂ | Et₃N | CH₃CN/H₂O | 80°C | 98% | researchgate.net |

This table provides an example of a Heck reaction with a similar 5-iodopyrimidine derivative, showcasing the high efficiency of this transformation.

Heck couplings of 5-iodouridine have been successfully carried out in aqueous media without the need for phosphine (B1218219) ligands, where triethylamine (B128534) plays a crucial role in both generating the active catalyst and acting as the base. researchgate.net Microwave irradiation has also been employed to accelerate these reactions. scirp.org

The Sonogashira coupling is a palladium-catalyzed cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide. organic-chemistry.orglibretexts.org This reaction is a powerful method for the synthesis of arylalkynes and conjugated enynes. libretexts.org this compound can be coupled with terminal alkynes to afford 5-alkynyl-4-phenoxypyrimidine derivatives.

The reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of an amine base. organic-chemistry.org Copper-free Sonogashira couplings have also been developed. libretexts.org The mechanism involves the formation of a palladium acetylide complex, which then undergoes reductive elimination to yield the coupled product. libretexts.org

Table 3: Sonogashira Coupling of Iodoaromatic Compounds

| Iodoaromatic Compound | Alkyne | Catalyst | Conditions | Yield | Reference |

| Iodobenzene | Phenylacetylene | PdCl₂(PPh₃)₂ | γ-valerolactone-based ionic liquid, 55°C, 3h | 85% | beilstein-journals.orgbeilstein-journals.org |

| 2-Chloro-5-iodopyridine | Phenylacetylene | PdCl₂(PPh₃)₂ | γ-valerolactone-based ionic liquid, 55°C, 3h | 72% | beilstein-journals.orgbeilstein-journals.org |

This table shows the versatility of the Sonogashira coupling with various iodoaromatic compounds, including a substituted iodopyridine.

Efficient and highly regioselective C-5 iodination of pyrimidine nucleotides followed by chemoselective Sonogashira coupling has been reported, demonstrating the precise control achievable with this methodology. nih.gov Microwave-assisted Sonogashira reactions have also been shown to enhance reaction rates. mdpi.com

Beyond the Suzuki, Heck, and Sonogashira reactions, the aryl iodide moiety of this compound can participate in other palladium- and nickel-catalyzed transformations. These include Stille coupling and Negishi coupling, which utilize organotin and organozinc reagents, respectively. cymitquimica.commdpi.com

Nickel-catalyzed cross-coupling reactions are gaining prominence as a more sustainable and economical alternative to palladium-catalyzed systems. incatt.nl Nickel catalysts can be effective in coupling aryl halides with various nucleophiles, including thiols and boronic acids. chemrxiv.orgbeilstein-journals.org For instance, nickel-catalyzed Negishi cross-coupling of secondary alkylzinc halides with aryl iodides has been shown to be a general and effective process. organic-chemistry.org

Table 4: Nickel-Catalyzed Cross-Coupling of Aryl Halides

| Aryl Halide | Coupling Partner | Catalyst System | Reaction Type | Reference |

| Aryl (pseudo-)halides | Thiols | Nickel catalyst | C-S Cross-Coupling | chemrxiv.org |

| 2-Fluorobenzofurans | Arylboronic acids | Ni(cod)₂ / Ligand | C-F Bond Activation | beilstein-journals.org |

| Secondary Alkylzinc Halides | Aryl Iodides | Nickel / Terpyridine ligand | Negishi Coupling | organic-chemistry.org |

This table highlights the diverse applications of nickel catalysis in cross-coupling reactions.

The iodine atom in this compound can also be displaced by nucleophiles. cymitquimica.com While cross-coupling reactions are more common for aryl iodides, nucleophilic aromatic substitution (SNA_r) can occur under certain conditions, particularly when the pyrimidine ring is activated by electron-withdrawing groups. The reactivity of halogens in nucleophilic displacement reactions on pyrimidine rings generally follows the order Cl > Br > I, which is the reverse of their reactivity in palladium-catalyzed couplings. However, the specific substitution pattern and reaction conditions can influence this reactivity. For some heterocyclic systems, the displacement of iodine by nucleophiles like piperidine (B6355638) has been studied. shu.ac.uk

Participation in Cross-Coupling Reactions

Reactivity of the Phenoxy Group

The phenoxy substituent, while seemingly a simple ether linkage, provides a rich platform for functionalization, particularly on its own aromatic ring. The ether oxygen can influence the electronic properties of the phenyl ring and direct subsequent chemical modifications.

The direct functionalization of otherwise inert C-H bonds has become a powerful tool in modern organic synthesis, allowing for the construction of complex molecules with high atom economy. mt.comnih.gov In the context of this compound, the phenoxy group is a prime candidate for directed C-H activation. The ether oxygen atom can act as a directing group, coordinating to a transition metal catalyst and delivering it to the C-H bonds at the ortho positions of the phenyl ring. nih.govmt.com This proximity-driven mechanism enables the selective introduction of new functional groups.

The process generally follows a concerted metalation-deprotonation (CMD) mechanism, where a transition metal, often from the platinum group (e.g., Palladium, Rhodium), forms a complex with the substrate. beilstein-journals.org The ether oxygen pre-coordinates the metal center, facilitating the cleavage of a nearby C-H bond and forming a metallacyclic intermediate. rutgers.edu This intermediate can then react with a variety of coupling partners to form new C-C, C-N, or C-O bonds. mt.com While specific studies on this compound are not extensively documented, the principles established with similar N-phenoxyacetamides and other phenyl ethers strongly suggest its viability in such transformations. nih.gov

Table 1: Plausible Ortho-Functionalization Reactions via C-H Activation

| Reaction Type | Coupling Partner | Catalyst (Example) | Potential Product |

|---|---|---|---|

| Arylation | Arylboronic Acid | Pd(OAc)₂ | 5-Iodo-4-(2'-aryl-phenoxy)pyrimidine |

| Alkylation | Alkene | [Cp*RhCl₂]₂ | 5-Iodo-4-(2'-alkyl-phenoxy)pyrimidine |

This table presents hypothetical reactions based on established C-H activation methodologies for analogous structures.

Ethers are generally characterized by their chemical inertness, a property that makes them excellent solvents for many reactions. pressbooks.pub However, the C-O bond of an ether can be cleaved under harsh conditions, typically with strong acids like hydroiodic acid (HI) or hydrobromic acid (HBr). libretexts.orgmasterorganicchemistry.com

For an aryl alkyl ether such as this compound, the cleavage occurs at the pyrimidine-oxygen bond rather than the phenyl-oxygen bond. This selectivity arises because the sp²-hybridized carbon of the phenyl ring is resistant to nucleophilic attack (both SN1 and SN2 mechanisms). libretexts.orglibretexts.org The reaction is initiated by the protonation of the ether oxygen by the strong acid. This creates a good leaving group. Subsequently, the halide anion (e.g., I⁻ or Br⁻) acts as a nucleophile and attacks the more electrophilic carbon of the protonated ether, which is the C4 position of the pyrimidine ring. pressbooks.pub This results in the formation of a phenol (B47542) and a halogenated pyrimidine. In the case of this compound, the products would be phenol and 5-iodo-4-halopyrimidine.

Reaction Scheme: Acidic Cleavage of this compound

It is noteworthy that diaryl ethers are generally resistant to cleavage by acids, underscoring the importance of the pyrimidine ring's specific electronic characteristics in facilitating this reaction. libretexts.org

Reactivity of the Pyrimidine Heterocycle

The pyrimidine ring is an electron-deficient heterocycle due to the presence of two electronegative nitrogen atoms. scialert.net This electronic nature makes the ring susceptible to nucleophilic attack and also influences the reactivity of its C-H bonds.

Nucleophilic aromatic substitution (NAS) is a key reaction for electron-poor aromatic systems. masterorganicchemistry.com The pyrimidine ring is activated towards NAS, particularly at the 2-, 4-, and 6-positions, which are ortho or para to the ring nitrogens. scialert.net In this compound, the 4-position is substituted. Therefore, the C2 and C6 positions are the most likely sites for nucleophilic attack.

The reaction proceeds via an addition-elimination mechanism. A nucleophile attacks the electron-deficient carbon, forming a negatively charged, resonance-stabilized intermediate known as a Meisenheimer complex. libretexts.org Subsequently, a leaving group, typically a halide or in some cases a hydride ion, is expelled to restore the aromaticity of the ring. dalalinstitute.com The presence of the iodo and phenoxy groups at the C5 and C4 positions, respectively, will electronically influence the rates of substitution at the C2 and C6 positions. Strong nucleophiles, such as amines, alkoxides, or thiolates, can be used to introduce a variety of functional groups at these positions.

Table 2: Potential Nucleophilic Aromatic Substitution Reactions

| Nucleophile (Nu⁻) | Reagent Example | Potential Product (Substitution at C2) |

|---|---|---|

| Amine (R₂N⁻) | R₂NH | 2-(Dialkylamino)-5-iodo-4-phenoxypyrimidine |

| Alkoxide (RO⁻) | RONa | 5-Iodo-2-methoxy-4-phenoxypyrimidine |

While C-H activation is often directed by a functional group as seen with the phenoxy ring, direct C-H functionalization of the pyrimidine heterocycle itself is also a significant area of research. nih.govrsc.org The C-H bonds on the electron-deficient pyrimidine ring can be activated and functionalized, although this can be more challenging than on electron-rich systems.

For this compound, the C-H bond at the C6 position is a potential target for such transformations. The reaction would likely require a transition metal catalyst, and its selectivity could be guided by coordination to the N1 nitrogen atom. This would place the catalyst in proximity to the C6-H bond, facilitating its activation. This strategy allows for the introduction of aryl or alkyl groups, providing a direct route to more complex pyrimidine derivatives without the need for pre-functionalization. sigmaaldrich.comresearchgate.net

Reaction Mechanisms and Kinetic Studies

Understanding the underlying mechanisms and kinetics of reactions is crucial for their optimization and application. nih.govresearchgate.net The transformations of this compound are governed by well-established mechanistic principles.

Ortho-Functionalization (C-H Activation): As previously mentioned, this reaction likely proceeds through a Concerted Metalation-Deprotonation (CMD) pathway. beilstein-journals.org Kinetic studies would be essential to determine the rate-limiting step, which could be the initial C-H cleavage or a subsequent reductive elimination step, depending on the specific catalyst and coupling partner used.

Ether Cleavage: The acidic cleavage of the ether bond follows a pathway involving a protonated intermediate. For a primary or secondary alkyl ether, the mechanism is typically SN2 , while for tertiary ethers, it is SN1 . pressbooks.pubmasterorganicchemistry.com Given that the attack occurs on an sp² carbon of the pyrimidine ring, the mechanism is an SNAr (addition-elimination) type on the protonated ether, which is distinct from typical aliphatic ether cleavage.

Nucleophilic Aromatic Substitution (NAS): The mechanism is a two-step addition-elimination process. The first step, the nucleophilic attack to form the Meisenheimer intermediate, is usually the rate-determining step. masterorganicchemistry.com Kinetic studies would reveal the influence of the nucleophile's strength and the electronic effects of the iodo and phenoxy substituents on the reaction rate. The order of leaving group ability in some NAS reactions can be F > Cl > Br > I, which is inverted from typical SN2 reactions, because the C-X bond is not broken in the rate-limiting step. masterorganicchemistry.com

Detailed kinetic analysis, often involving monitoring reaction progress over time under various conditions (e.g., changing concentrations, temperature), would provide quantitative data on reaction rates and activation energies, offering deeper insight into the precise mechanistic pathways for this compound. uni-due.de

Applications of 5 Iodo 4 Phenoxypyrimidine As a Key Synthetic Building Block

Synthesis of Pyrimidine-Based Heterocycles

The pyrimidine (B1678525) core is a ubiquitous motif in numerous biologically active compounds and functional materials. 5-Iodo-4-phenoxypyrimidine serves as an excellent starting material for the elaboration of this core structure, primarily through palladium-catalyzed cross-coupling reactions. The high reactivity of the C-I bond allows for efficient carbon-carbon and carbon-heteroatom bond formation.

Key cross-coupling reactions utilized for the functionalization of this compound include:

Suzuki-Miyaura Coupling: This reaction enables the introduction of a wide range of aryl and heteroaryl substituents at the 5-position of the pyrimidine ring. organic-chemistry.orgmt.com The coupling of this compound with various boronic acids or their esters, catalyzed by a palladium complex, provides a straightforward route to 5-aryl- and 5-heteroaryl-4-phenoxypyrimidines. organic-chemistry.orgmt.com The reaction conditions are generally mild and tolerate a broad scope of functional groups. organic-chemistry.org

Sonogashira Coupling: This powerful method is employed to install alkyne moieties, leading to the formation of 5-alkynyl-4-phenoxypyrimidines. libretexts.orgorganic-chemistry.orgwikipedia.org These products are themselves versatile intermediates that can undergo further transformations, such as cyclization reactions, to generate fused heterocyclic systems. The reaction typically involves a palladium catalyst, a copper(I) co-catalyst, and an amine base. libretexts.orgorganic-chemistry.orgwikipedia.org

Buchwald-Hartwig Amination: This reaction facilitates the formation of carbon-nitrogen bonds, allowing for the introduction of various amine functionalities at the 5-position. researchgate.netorganic-chemistry.org This is particularly useful for the synthesis of aminopyrimidine derivatives, which are prevalent in medicinal chemistry. gsconlinepress.com The reaction generally employs a palladium catalyst with a specialized phosphine (B1218219) ligand. researchgate.netorganic-chemistry.org

The following table summarizes representative examples of pyrimidine-based heterocycles synthesized from this compound.

| Coupling Reaction | Reactant | Catalyst System | Product |

| Suzuki-Miyaura | Arylboronic acid | Pd catalyst, Base | 5-Aryl-4-phenoxypyrimidine |

| Sonogashira | Terminal alkyne | Pd catalyst, Cu(I) cocatalyst, Amine base | 5-Alkynyl-4-phenoxypyrimidine |

| Buchwald-Hartwig | Amine | Pd catalyst, Phosphine ligand, Base | 5-Amino-4-phenoxypyrimidine |

Construction of Complex Organic Molecules through Sequential Reactions

A significant advantage of this compound is its capacity to undergo sequential, or one-pot, multi-step reactions, enabling the efficient construction of highly functionalized and complex molecular architectures. The differential reactivity of the C-I bond and other positions on the pyrimidine or phenoxy rings can be exploited to achieve regioselective transformations.

An example of a sequential reaction strategy could involve:

Initial Cross-Coupling: A Suzuki or Sonogashira coupling to introduce a key structural element at the 5-position.

Modification of the Introduced Group: Further chemical transformation of the newly introduced substituent.

Functionalization of the Phenoxy Group: Reactions such as electrophilic aromatic substitution on the phenoxy ring.

This strategic approach allows for the rapid generation of molecular diversity from a common intermediate, which is highly valuable in fields like drug discovery.

Derivatization for Advanced Chemical Probes

Chemical probes are essential tools for studying biological systems, enabling the visualization, tracking, and perturbation of specific biomolecules. chemicalprobes.org The structural scaffold of this compound can be derivatized to create such probes. The reactive iodine atom provides a convenient handle for the attachment of reporter groups, such as fluorophores or affinity tags, through cross-coupling reactions. nih.gov

For example, a fluorescent dye containing a terminal alkyne can be coupled to this compound via a Sonogashira reaction. The resulting fluorescently labeled pyrimidine derivative could then be used to study the interactions of pyrimidine-based molecules within a cellular environment. nih.gov Furthermore, the phenoxy group can be modified to incorporate functionalities that direct the probe to a specific biological target. The development of chemoselective probes allows for the targeted enrichment and profiling of specific classes of small molecules from complex biological mixtures. nih.gov

The modular nature of synthesizing derivatives from this compound allows for the creation of libraries of chemical probes with varied properties, facilitating the identification of optimal tools for specific biological questions. rsc.org

Contributions to Methodological Development in Organic Synthesis

The use of this compound and similar halogenated heterocycles has contributed to the broader development and refinement of synthetic methodologies. uu.se The challenges associated with the coupling of electron-deficient heterocyclic halides have spurred the development of more active and robust catalyst systems for cross-coupling reactions. organic-chemistry.org

Research involving this compound has provided valuable insights into:

Catalyst and Ligand Design: The need for efficient coupling of substrates like this compound has driven the innovation of new phosphine ligands for palladium catalysts, leading to improved reaction rates, yields, and functional group tolerance in Suzuki-Miyaura and Buchwald-Hartwig reactions. researchgate.netorganic-chemistry.org

Reaction Condition Optimization: Studies utilizing this compound have helped to define optimal reaction conditions, including the choice of base, solvent, and temperature, for various cross-coupling protocols involving heterocyclic substrates.

Understanding Reaction Mechanisms: Investigating the reactivity of this compound in different transformations contributes to a deeper understanding of the mechanisms of palladium-catalyzed reactions, including the intricacies of oxidative addition, transmetalation, and reductive elimination steps. mt.com

The development of improved methods for the functionalization of this compound has a ripple effect, benefiting the synthesis of a wide range of other heterocyclic compounds.

Advanced Characterization Methodologies in 5 Iodo 4 Phenoxypyrimidine Research

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of 5-Iodo-4-phenoxypyrimidine. ¹H NMR and ¹³C NMR are fundamental for this purpose.

¹H NMR Spectroscopy: The proton NMR spectrum provides information about the chemical environment and connectivity of hydrogen atoms. For this compound, distinct signals are expected for the pyrimidine (B1678525) and phenoxy ring protons.

Pyrimidine Protons: The protons on the pyrimidine ring are expected to appear as singlets in the aromatic region of the spectrum. The proton at position 2 (between the two nitrogen atoms) would likely be the most downfield-shifted pyrimidine proton due to the deshielding effect of the adjacent nitrogens. The proton at position 6 would appear at a slightly more upfield position.

Phenoxy Group Protons: The five protons of the phenyl ring will exhibit characteristic splitting patterns (doublets, triplets) in the aromatic region, typically between 7.0 and 8.0 ppm. The exact chemical shifts depend on the electronic effects of the ether linkage.

¹³C NMR Spectroscopy: The carbon NMR spectrum reveals the number of unique carbon environments in the molecule.

Pyrimidine Carbons: The carbon atoms of the pyrimidine ring will have distinct chemical shifts. The carbon atom at position 5, bonded to the iodine, is expected to show a signal at a relatively upfield position (around 80-100 ppm) due to the "heavy atom effect" of iodine. The other pyrimidine carbons (C2, C4, C6) will appear further downfield, with C4 being significantly deshielded due to its attachment to the electronegative oxygen atom.

Phenoxy Group Carbons: The six carbons of the phenoxy ring will produce signals in the aromatic region (typically 115-160 ppm). The carbon directly attached to the ether oxygen (C1') will be the most downfield-shifted of this group.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for this compound This table presents estimated chemical shift ranges based on general principles and data for analogous structures. Actual experimental values may vary.

| Atom Position | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) |

|---|---|---|

| Pyrimidine H-2 | 8.5 - 8.8 | 155 - 160 |

| Pyrimidine H-6 | 8.3 - 8.6 | 158 - 162 |

| Pyrimidine C-4 | - | 165 - 170 |

| Pyrimidine C-5 | - | 80 - 100 |

| Phenoxy H (ortho) | 7.1 - 7.3 | 118 - 122 |

| Phenoxy H (meta) | 7.4 - 7.6 | 129 - 131 |

| Phenoxy H (para) | 7.2 - 7.4 | 124 - 127 |

| Phenoxy C (ipso) | - | 150 - 155 |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is employed to determine the molecular weight of this compound and to gain structural insights from its fragmentation patterns. The nominal molecular weight of the compound is approximately 312 g/mol .

In a typical electron ionization (EI) mass spectrum, a prominent molecular ion peak (M⁺) would be expected at m/z 312. A key feature would be the isotopic pattern characteristic of a molecule containing one iodine atom, which would show a significant M+1 peak.

The fragmentation of this compound would likely proceed through several key pathways:

Loss of Iodine: Cleavage of the C-I bond would result in a fragment ion corresponding to the 4-phenoxypyrimidine (B1625929) radical cation.

Cleavage of the Ether Bond: Fragmentation can occur at the C-O ether linkage, leading to ions corresponding to the iodopyrimidine and phenoxy moieties.

Ring Fragmentation: The pyrimidine or phenyl rings could undergo further fragmentation, yielding smaller characteristic ions.

Table 2: Expected Key Ions in the Mass Spectrum of this compound

| m/z Value | Proposed Fragment Identity |

|---|---|

| 312 | [M]⁺ (Molecular Ion) |

| 185 | [M - I]⁺ |

| 219 | [M - C₆H₅O]⁺ or [M - PhO]⁺ |

| 93 | [C₆H₅O]⁺ |

| 77 | [C₆H₅]⁺ |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in this compound by detecting the vibrational frequencies of its chemical bonds.

The IR spectrum would be characterized by several key absorption bands:

Aromatic C-H Stretch: Aromatic C-H stretching vibrations are expected to appear just above 3000 cm⁻¹.

C=N and C=C Stretching: The stretching vibrations of the C=N and C=C bonds within the pyrimidine and phenyl rings would produce a series of sharp bands in the 1600-1400 cm⁻¹ region.

C-O-C Asymmetric Stretch: The most diagnostic peak for the ether linkage would be a strong, characteristic C-O-C asymmetric stretching band, typically found in the 1250-1200 cm⁻¹ region.

C-I Stretch: The carbon-iodine bond stretch would appear in the fingerprint region, typically between 600-500 cm⁻¹, although it may be weak and difficult to assign definitively.

Table 3: Characteristic IR Absorption Bands for this compound

| Wavenumber Range (cm⁻¹) | Bond Vibration | Functional Group |

|---|---|---|

| 3100 - 3000 | C-H stretch | Aromatic (Pyrimidine, Phenyl) |

| 1600 - 1450 | C=N / C=C stretch | Aromatic Rings |

| 1250 - 1200 | Asymmetric C-O-C stretch | Aryl Ether |

| 900 - 675 | C-H "oop" bend | Aromatic |

| 600 - 500 | C-I stretch | Iodo-aromatic |

X-ray Diffraction (XRD) for Solid-State Structure Determination

For crystalline samples of this compound, single-crystal X-ray diffraction (XRD) provides the most definitive structural information. This technique can precisely determine bond lengths, bond angles, and the three-dimensional packing of molecules in the crystal lattice.

An XRD analysis would provide key crystallographic data, including:

Crystal System: (e.g., monoclinic, orthorhombic)

Space Group: The symmetry of the unit cell.

Unit Cell Dimensions: The lengths of the cell axes (a, b, c) and the angles between them (α, β, γ).

This data allows for the creation of a detailed 3D model of the molecule, confirming the planarity of the aromatic rings and the geometry of the ether linkage. Supramolecular interactions, such as π-π stacking between the aromatic rings, could also be identified.

Table 4: Representative Crystallographic Parameters Determined by XRD This table lists the type of data obtained from an XRD experiment; specific values for this compound are not currently published.

| Parameter | Description |

|---|---|

| Formula | C₁₀H₇IN₂O |

| Crystal System | To be determined |

| Space Group | To be determined |

| a, b, c (Å) | Unit cell axis lengths |

| α, β, γ (°) | Unit cell angles |

| V (ų) | Volume of the unit cell |

| Z | Number of molecules per unit cell |

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

High-Performance Liquid Chromatography (HPLC) is the standard method for determining the purity of this compound samples. A reversed-phase HPLC method would typically be employed, using a nonpolar stationary phase (like C18) and a polar mobile phase (e.g., a mixture of acetonitrile (B52724) and water).

The compound's purity is assessed by injecting a solution onto the HPLC column and monitoring the eluent with a UV detector, likely set to a wavelength where the aromatic system has strong absorbance (e.g., ~254 nm). A pure sample would ideally show a single, sharp peak at a specific retention time. The percentage purity is calculated by integrating the area of the main peak relative to the total area of all peaks in the chromatogram.

Table 5: Typical HPLC Method Parameters for Purity Analysis This table outlines a general method; specific parameters would require experimental optimization.

| Parameter | Condition |

|---|---|

| Column | Reversed-Phase C18 (e.g., 4.6 x 150 mm, 5 µm) |

| Mobile Phase | Gradient or isocratic mixture of Acetonitrile/Water |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Retention Time (tR) | To be determined experimentally |

| Purity Result | >95% (typical requirement for research compounds) |

Theoretical and Computational Studies on 5 Iodo 4 Phenoxypyrimidine

Quantum Chemical Calculations of Electronic Structure

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), have been instrumental in investigating the electronic properties of pyrimidine (B1678525) derivatives. For analogous compounds like 5-phenyl-2-(4-pyridyl)pyrimidine, calculations at the B3LYP/6-311G(d) level have been used to determine the molecular geometry and vibrational frequencies in the ground state. researchgate.net Such studies often involve plotting frontier molecular orbitals (HOMO-LUMO) and molecular electrostatic potential (MESP) surfaces to understand the reactive nature of the molecules. researchgate.net

In studies of similar halogenated pyrimidines, such as 5-iodo-4-thio-2′-deoxyuridine, computational methods like M06-2X/DGDZVP++ have been used. nih.gov These calculations help predict reaction energies and activation energies for processes like electron attachment and subsequent bond cleavage. nih.gov For instance, the activation energy for the cleavage of the C–I bond in a related compound's radical anion was calculated to be 0.14 eV. nih.gov The analysis of the electronic structure is fundamental to understanding the molecule's stability and propensity to engage in chemical reactions.

Table 1: Calculated Electronic Properties of a Related Halogenated Pyrimidine Anion

| Property | Calculated Value (eV) |

|---|---|

| Reaction Energy (Neutral) | -0.35 |

| Activation Energy (C-I bond cleavage) | 0.14 |

| Excess Energy above Transition State | 1.29 |

Data derived from studies on 5-iodo-4-thio-2′-deoxyuridine. nih.gov

Reaction Pathway Modeling and Transition State Analysis

The modeling of reaction pathways and the analysis of transition states are critical for understanding the mechanisms of chemical transformations. For halogenated nucleosides like 5-iodo-4-thio-2′-deoxyuridine, which shares structural motifs with 5-Iodo-4-phenoxypyrimidine, transition state calculations have been performed to support experimental findings on dissociative electron attachment (DEA). nih.govresearchgate.net

These computational studies can identify the barriers for different reaction channels. For example, calculations have shown that for a related radiosensitizer, the cleavage of the carbon-iodine bond is a highly favorable process following electron attachment, with a very small activation barrier. nih.gov This type of analysis is crucial for predicting the products of a reaction and understanding the underlying molecular events that govern the transformation. By identifying the lowest energy pathways, researchers can predict the most likely outcomes of chemical reactions involving these compounds.

Molecular Dynamics Simulations for Conformational Analysis

Molecular dynamics (MD) simulations are a powerful tool for exploring the conformational landscape of molecules, providing insights into their flexibility and the dynamic nature of their structures. nih.gov For complex biological systems involving pyrimidine derivatives, MD simulations can reveal how molecular conformation influences interactions with other molecules, such as enzymes. nih.gov

In studies of enzyme-catalyzed reactions, MD simulations have been used to identify regions of conformational flexibility that are key to determining the outcome of a chemical reaction. nih.gov By comparing the dynamics of different but related enzymes, researchers have been able to pinpoint specific structural elements responsible for divergent chemoselectivities. nih.gov This approach allows for a dynamic understanding of how a molecule like this compound might behave in a complex environment, highlighting the accessible conformations that may be important for its reactivity or biological activity. These simulations are essential for bridging the gap between static molecular structures and their behavior in realistic, dynamic settings. rsc.org

Structure-Reactivity Relationship (SRR) Predictions

Structure-Reactivity Relationship (SRR) studies aim to connect the molecular structure of a compound with its chemical reactivity or biological activity. Computational methods play a key role in establishing these relationships. For various heterocyclic compounds, including pyrimidine derivatives, in silico docking studies are performed to understand the interactions between the molecule and a biological target, such as a protein kinase. rsc.orgrsc.org

These predictions are often part of a broader medicinal chemistry effort to design and optimize molecules with specific therapeutic effects. rsc.orgnih.gov For example, slight structural modifications in a series of related compounds can drastically alter their biological activity, and computational models help to explain these observations. mdpi.com By analyzing factors like electronic distribution, steric hindrance, and the potential for hydrogen bonding, SRR predictions can guide the synthesis of new derivatives with enhanced potency or selectivity. mdpi.com The insights gained from these computational predictions are invaluable for the rational design of new functional molecules based on the this compound scaffold.

Future Research Directions and Emerging Synthetic Prospects for 5 Iodo 4 Phenoxypyrimidine

Development of Novel and Sustainable Synthetic Routes

Traditional syntheses of halogenated pyrimidines often rely on harsh reagents and conditions, such as using strong acids like sulfuric and nitric acid for iodination, which present environmental and safety concerns. nih.govsemanticscholar.orgresearcher.life The future of synthesizing 5-Iodo-4-phenoxypyrimidine hinges on the adoption of green chemistry principles to mitigate these issues.

Promising advancements include the development of solvent-free, mechanochemical methods for the iodination of pyrimidine (B1678525) precursors. semanticscholar.orgsemanticscholar.org Researchers have demonstrated an eco-friendly approach using solid iodine and silver nitrate (B79036) under mechanical grinding conditions. nih.govresearcher.lifenih.gov This technique offers significant advantages, including short reaction times (20–30 minutes), high yields (70–98%), and a simple setup, thereby reducing waste and avoiding hazardous solvents. semanticscholar.orgresearcher.lifenih.gov

Another avenue for sustainable synthesis is the use of microwave irradiation. Microwave-assisted synthesis has been shown to reduce reaction times, increase product yields, and enhance purities compared to conventional heating methods for various heterocyclic compounds, including fused pyrimidine systems. mdpi.comresearchgate.net Applying this technology to the key bond-forming steps in the synthesis of this compound—namely the iodination of a 4-phenoxypyrimidine (B1625929) precursor or the nucleophilic aromatic substitution of a di-halogenated pyrimidine with phenol (B47542)—could lead to more efficient and environmentally benign processes.

| Methodology | Key Features | Advantages | Reference |

|---|---|---|---|

| Traditional Acid-Catalyzed Iodination | Use of strong acids (e.g., H₂SO₄, HNO₃) and iodine sources. | Established procedures. | nih.govsemanticscholar.org |

| Mechanochemical Grinding | Solvent-free reaction using solid iodine and a nitrate salt. | Eco-friendly, rapid (20-30 min), high yields, simple setup. | nih.govresearcher.lifenih.gov |

| Microwave-Assisted Synthesis | Use of microwave irradiation to accelerate reactions. | Reduced reaction times, increased yields, higher purity. | researchgate.net |

Exploration of Undiscovered Reactivity Patterns

The synthetic versatility of this compound is largely untapped. The carbon-iodine bond at the C5 position is a prime functional handle for a variety of cross-coupling reactions, which are instrumental in modern drug discovery. nih.gov While the reactivity of similar 5-iodopyrimidine (B189635) nucleosides has been explored in Suzuki-Miyaura cross-coupling reactions, the full potential of this compound remains to be realized. rsc.org

Future research should focus on systematically exploring a broad range of palladium-catalyzed cross-coupling reactions. The development of selective coupling methodologies, as demonstrated with intermediates like 5-bromo-2-iodopyrimidine, highlights the potential for controlled, stepwise functionalization. rsc.org This includes not only the widely used Suzuki-Miyaura and Buchwald-Hartwig reactions for forming C-C and C-N bonds, respectively, but also Sonogashira (C-C triple bonds), Heck (C-C double bonds), and Negishi couplings. nih.govrsc.org Such reactions would enable the introduction of diverse molecular fragments at the C5 position, rapidly generating libraries of novel compounds for biological screening.

Furthermore, iodine-promoted oxidative cross-coupling reactions represent a newer, sustainable alternative to traditional methods that could be applied to pyrimidine systems. nih.govresearchgate.net Investigating the reactivity of the C-H bonds on the pyrimidine or phenoxy rings under these conditions could unveil novel pathways for functionalization.

| Reaction Name | Coupling Partner | Bond Formed | Potential Application |

|---|---|---|---|

| Suzuki-Miyaura | Aryl/heteroaryl boronic acids | C(sp²)-C(sp²) | Synthesis of biaryl compounds. rsc.org |

| Buchwald-Hartwig | Amines, amides | C(sp²)-N | Introduction of nitrogen-containing functional groups. nih.gov |

| Sonogashira | Terminal alkynes | C(sp²)-C(sp) | Creation of rigid, linear scaffolds. |

| Heck | Alkenes | C(sp²)-C(sp²) | Alkene functionalization. |

Integration into Flow Chemistry and Automated Synthesis Platforms

The transition from batch processing to continuous flow manufacturing is a paradigm shift in chemical synthesis, offering enhanced safety, efficiency, and scalability. mdpi.comspringerprofessional.de The synthesis of heterocyclic compounds, central to many active pharmaceutical ingredients (APIs), is an area ripe for the application of flow chemistry. nih.gov

Integrating the synthesis of this compound into a multi-step continuous flow process would enable on-demand production with precise control over reaction parameters. Such a system could involve sequential reactor modules for the initial pyrimidine ring formation, subsequent phenoxylation, and final iodination, potentially incorporating in-line purification steps to deliver the final product with high purity.

Moreover, the development of automated synthesis platforms, which use pre-filled reagent cartridges and pre-programmed protocols, can dramatically accelerate the synthesis of derivatives. merckmillipore.comyoutube.com An automated synthesizer could utilize a cartridge containing this compound as a starting material and a series of other cartridges with different boronic acids or amines to perform Suzuki or Buchwald-Hartwig couplings. merckmillipore.com This approach facilitates the rapid generation of compound libraries for high-throughput screening in drug discovery without requiring specialized expertise in automation or programming. youtube.comresearchgate.net

Potential in Advanced Materials Chemistry and Supramolecular Assembly

Beyond its role as a synthetic intermediate, the molecular architecture of this compound possesses intrinsic features that make it a candidate for applications in materials science. The combination of aromatic pyrimidine and phenoxy rings, along with the polarizable iodine atom, provides a unique set of non-covalent interaction sites.

The iodine atom is a particularly interesting feature, as it can act as a halogen bond donor. nih.gov Halogen bonding is a highly directional and tunable non-covalent interaction that is increasingly used for the rational design of supramolecular assemblies and functional materials like liquid crystals and co-crystals. nih.govsemanticscholar.orgscribd.com The interaction between the electrophilic region on the iodine atom of one molecule and a nucleophilic region (such as a nitrogen atom on the pyrimidine ring of another) can direct self-assembly into predictable, ordered solid-state structures. mdpi.com

Future research could explore the self-assembly of this compound and its derivatives to form novel supramolecular polymers or liquid crystalline phases. The interplay of halogen bonding, π-π stacking from the aromatic rings, and potential hydrogen bonding could lead to materials with unique photophysical or electronic properties, opening doors for applications in organic electronics and sensor technology.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 5-Iodo-4-phenoxypyrimidine, and how can reaction efficiency be validated experimentally?

- Methodological Answer : Begin with nucleophilic aromatic substitution (SNAr) or Ullmann coupling, leveraging iodine's leaving-group properties. Validate efficiency via HPLC or GC-MS to quantify yields and purity. Monitor reaction kinetics under varying temperatures and catalysts (e.g., CuI for Ullmann coupling). Include control experiments to rule out side reactions like dehalogenation .

Q. Which spectroscopic techniques are critical for characterizing this compound, and how should data interpretation address potential ambiguities?

- Methodological Answer : Use / NMR to confirm substitution patterns, noting iodine's deshielding effects. Pair with high-resolution mass spectrometry (HRMS) for molecular ion validation. Infrared (IR) spectroscopy can detect C-I stretches (~500 cm). Cross-validate with X-ray crystallography if crystalline derivatives are obtainable. Ambiguities in splitting patterns (e.g., coupling constants) should be resolved through 2D NMR (COSY, HSQC) .

Q. How can researchers design a structure-activity relationship (SAR) study for this compound in drug discovery contexts?

- Methodological Answer : Apply the PICOT framework (Population: target protein; Intervention: compound derivatives; Comparator: parent molecule; Outcome: binding affinity; Timing: assay duration). Use molecular docking to prioritize derivatives, followed by in vitro enzyme inhibition assays. Ensure negative controls (e.g., unsubstituted pyrimidine) and statistical power analysis to validate significance .

Advanced Research Questions

Q. How should contradictory data in catalytic cross-coupling reactions involving this compound be analyzed?

- Methodological Answer : Conduct a root-cause analysis using factorial design experiments. Variables include catalyst loading, solvent polarity, and ligand steric effects. Compare yields and byproduct profiles via LC-MS. If contradictions persist (e.g., low reproducibility), assess moisture/oxygen sensitivity or trace metal impurities using inductively coupled plasma (ICP) spectroscopy .

Q. What computational strategies optimize the regioselective functionalization of this compound?

- Methodological Answer : Perform density functional theory (DFT) calculations to model transition states for competing reaction pathways (e.g., C-I vs. C-O bond activation). Use Fukui indices to predict electrophilic/nucleophilic sites. Validate with kinetic isotope effect (KIE) studies or isotopic labeling (e.g., -labeled substrates) to confirm mechanistic hypotheses .

Q. How can researchers resolve discrepancies in biological activity data across studies using this compound derivatives?

- Methodological Answer : Apply the FINER criteria to evaluate study feasibility and relevance. Replicate assays under standardized conditions (e.g., cell line authenticity, serum batch consistency). Use meta-analysis to identify confounding variables (e.g., solvent DMSO concentration affecting solubility). Cross-reference with orthogonal assays (e.g., SPR vs. ITC for binding kinetics) .

Methodological Frameworks for Rigorous Research

- PICOT Template : Define hypotheses systematically (e.g., "Does this compound inhibit kinase X more effectively than 5-Bromo analogues under physiological pH?") .

- Contradiction Analysis : Use triangulation (experimental, computational, literature) to address conflicting results, ensuring alignment with Le Chatelier's principle (for equilibria) or transition-state theory (for kinetics) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.